molecular formula C13H19N3 B8607979 5-(4-methylpiperazin-1-yl)-2,3-dihydro-1H-isoindole

5-(4-methylpiperazin-1-yl)-2,3-dihydro-1H-isoindole

Cat. No.: B8607979
M. Wt: 217.31 g/mol
InChI Key: UIOQJKXXYYCLIA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-(4-methylpiperazin-1-yl)-2,3-dihydro-1H-isoindole is a heterocyclic compound that features a piperazine ring substituted with a methyl group at the nitrogen atom and an isoindole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(4-methylpiperazin-1-yl)-2,3-dihydro-1H-isoindole typically involves the reaction of isoindoline derivatives with 4-methylpiperazine. One common method includes the nucleophilic substitution reaction where isoindoline is reacted with 4-methylpiperazine under controlled conditions to yield the desired product. The reaction is usually carried out in the presence of a base such as sodium hydride or potassium carbonate to facilitate the nucleophilic attack.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of catalysts and solvents that can be easily recycled is also common in industrial settings to minimize waste and reduce costs.

Chemical Reactions Analysis

Types of Reactions

5-(4-methylpiperazin-1-yl)-2,3-dihydro-1H-isoindole can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxides.

    Reduction: Reduction reactions can convert the compound into its reduced forms, often using reagents like lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the piperazine ring can be further functionalized.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used for further functionalization of the piperazine ring.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield N-oxides, while substitution reactions can introduce various functional groups onto the piperazine ring.

Scientific Research Applications

5-(4-methylpiperazin-1-yl)-2,3-dihydro-1H-isoindole has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the development of new drugs.

    Industry: It is used in the development of new materials and as an intermediate in the synthesis of various chemical products.

Mechanism of Action

The mechanism of action of 5-(4-methylpiperazin-1-yl)-2,3-dihydro-1H-isoindole involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For instance, it may inhibit certain enzymes involved in disease pathways, thereby exerting its therapeutic effects. The exact molecular targets and pathways can vary depending on the specific application and the modifications made to the compound.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-(4-methylpiperazin-1-yl)-2,3-dihydro-1H-isoindole is unique due to its specific structural features, which confer distinct chemical and biological properties

Properties

Molecular Formula

C13H19N3

Molecular Weight

217.31 g/mol

IUPAC Name

5-(4-methylpiperazin-1-yl)-2,3-dihydro-1H-isoindole

InChI

InChI=1S/C13H19N3/c1-15-4-6-16(7-5-15)13-3-2-11-9-14-10-12(11)8-13/h2-3,8,14H,4-7,9-10H2,1H3

InChI Key

UIOQJKXXYYCLIA-UHFFFAOYSA-N

Canonical SMILES

CN1CCN(CC1)C2=CC3=C(CNC3)C=C2

Origin of Product

United States

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